L-Allose
CAS No.: 7635-11-2
Cat. No.: VC21113785
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7635-11-2 |
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Molecular Formula | C6H12O6 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal |
Standard InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 |
Standard InChI Key | GZCGUPFRVQAUEE-MOJAZDJTSA-N |
Isomeric SMILES | C([C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
SMILES | C(C(C(C(C(C=O)O)O)O)O)O |
Canonical SMILES | C(C(C(C(C(C=O)O)O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
L-Allose is an aldohexose sugar with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.156 g/mol . It represents the L-enantiomer of allopyranose, making it a mirror image of D-allose . The compound is identified by CAS number 7635-11-2 and is classified as a rare sugar due to its limited natural occurrence .
The IUPAC name for L-allopyranose is (3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, which precisely defines its stereochemical configuration . Its structure features a six-membered pyranose ring with five hydroxyl groups positioned in specific stereochemical orientations that define its unique biological and chemical properties.
Physical and Chemical Properties
L-Allose appears as an off-white fluffy crystalline powder with several distinctive physical properties . The compound has well-characterized thermodynamic parameters that are important for handling and processing in research settings.
Table 1. Physical and Chemical Properties of L-Allose
These physical properties highlight L-Allose's stability at room temperature and its high melting and boiling points, which are consistent with monosaccharides containing multiple hydroxyl groups capable of forming extensive hydrogen bonding networks.
Structural Isomers and Related Compounds
L-Allose belongs to the family of rare monosaccharides and is specifically an L-aldohexose. It is structurally related to D-allose, its enantiomer, which has attracted significant research interest due to its biological activities . The compound can exist in different forms, including the pyranose ring structure (L-allopyranose) and the open-chain aldehydo form .
ChEBI classifies aldehydo-L-allose as "an L-allose in open-chain form. It is an L-allose and an aldehydo-allose. It is an enantiomer of an aldehydo-D-allose" . These structural variations contribute to the compound's versatility in biochemical applications and reactions.
Occurrence and Production
Chemical Synthesis
Traditional chemical synthesis of L-Allose has presented challenges due to the complexity of controlling stereochemistry during production. The difficulty and cost of chemical synthesis have been significant barriers to widespread use of this compound in research and potential applications . Chemical methods typically involve multiple steps with protecting and deprotecting strategies to achieve the correct stereochemistry at all chiral centers.
Enzymatic Bioconversion
Recent advances in enzymatic approaches have revolutionized the production of rare sugars like L-Allose. Bioconversion offers advantages of stereospecificity and environmentally friendly production conditions compared to chemical synthesis methods.
Role of L-Rhamnose Isomerase
L-Rhamnose isomerase (L-RI) has emerged as a key enzyme for the bioconversion of D-allulose to D-allose . A novel thermotolerant L-rhamnose isomerase variant was recently identified from an extreme-temperature aquatic habitat metagenome, with the source organism likely being Chloroflexus islandicus . This enzyme, designated as L-RI M, was cloned, expressed in Escherichia coli, and purified for characterization of its catalytic properties .
The enzymatic approach represents a significant breakthrough in the production of rare sugars, as L-RI M demonstrates remarkable stability and activity across broad temperature and pH ranges. The enzyme functions as a Co²⁺- or Mn²⁺-dependent metalloenzyme, highlighting the importance of these metal cofactors in the catalytic process .
Bioconversion Process Parameters
The L-RI M enzyme demonstrates exceptional properties that make it valuable for industrial bioconversion applications. It maintains approximately 80% activity across a broad pH range (6.0 to 9.0) and temperature range (70 to 80°C) . Optimal enzymatic activity occurs at pH 7.0 and 75°C when using D-allulose as the substrate .
One of the most impressive characteristics of L-RI M is its thermal stability. The enzyme exhibits a half-life of approximately 12 days at 65°C and 5 days at 70°C, making it exceptionally stable for industrial applications requiring prolonged reaction times at elevated temperatures .
In optimized reaction conditions (pH 6.0, 70°C), L-RI M achieved bioconversion of 100 g/L D-allulose to approximately 30 g/L product in just 3 hours, demonstrating its efficiency for industrial-scale production . This advancement in enzymatic bioconversion technology opens new possibilities for cost-effective production of rare sugars like L-Allose and its D-enantiomer.
Biochemical and Physiological Properties
Metabolic Pathway
While detailed information about the specific metabolic pathways of L-Allose in biological systems is limited in the provided sources, research indicates that L-Allose serves as a novel substrate for ribose-5-phosphate isomerase from Clostridium thermocellum . This suggests its potential involvement in pentose phosphate pathway-related biochemical reactions and possible roles in carbohydrate metabolism research.
The metabolic fate of L-Allose differs from common dietary sugars, which contributes to its potential applications in metabolic research and possible therapeutic uses. Its rare occurrence in nature has likely limited evolutionary adaptation to its metabolism in most organisms, resulting in unique metabolic responses when introduced into biological systems.
Biological Activities
Though the search results focus primarily on D-allose rather than L-allose, the information provides valuable insights into the potential properties of these rare sugars. D-Allose, the enantiomer of L-Allose, has been documented to possess several noteworthy biological activities, including:
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Anti-tumor properties
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Anti-hypertensive effects
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Cryoprotective capabilities
Additionally, both D-allose and D-allulose have gained attention as potential alternatives to table sugar (sucrose) due to their lower caloric content while maintaining approximately 80% and 70% of sucrose's sweetness, respectively . These characteristics position them as potential nutritional sweeteners for specialized dietary applications.
The biological activities of L-Allose specifically require further investigation, but its structural relationship to D-allose suggests potential for unique biochemical interactions and effects. The compound's safety profile appears favorable, with material safety data indicating it is "expected to be a low ingestion hazard" and "non-irritating to the skin" .
Applications
Research Applications
L-Allose serves as a biochemical reagent for life science research, particularly as a biological material or organic compound in specialized investigations . Its utility as a substrate for specific enzymes, such as ribose-5-phosphate isomerase from Clostridium thermocellum, makes it valuable for studying carbohydrate-processing enzymes and metabolic pathways .
Recent research has also explored L-Allose derivatives, with one study focusing on synthesizing new carbohydrates tethered to triazole rings at both primary carbon atoms derived from L-allose . This application in synthetic carbohydrate chemistry demonstrates its value as a building block for creating novel compounds with potential biological activities.
Industrial Applications
The industrial applications of L-Allose and related rare sugars are gradually expanding as production methods become more efficient. The development of highly stable and active enzymes like L-RI M for bioconversion provides new opportunities for industrial-scale production and application .
Rare sugars including L-Allose have potential applications in the food industry as low-calorie sweeteners, particularly for specialized dietary products. Their unique properties may also find applications in pharmaceutical formulations and as precursors for other valuable compounds .
Recent Research Advances
Novel Synthesis Methods
Recent research has focused significantly on improving production methods for rare sugars like L-Allose. A major breakthrough came with the identification and characterization of a novel thermotolerant L-rhamnose isomerase variant (L-RI M) from an extreme-temperature aquatic habitat metagenome . This enzyme's exceptional stability and activity under extreme conditions represent a significant advancement in enzymatic bioconversion technology.
The characterization of L-RI M revealed several advantageous properties for industrial applications:
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Broad activity range across pH 6.0-9.0 and temperatures of 70-80°C
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Exceptional thermal stability with extended half-lives at elevated temperatures
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Efficient catalytic performance, converting 30% of substrate to product in just 3 hours
These advances in enzymatic bioconversion methods have the potential to significantly reduce production costs and increase the availability of rare sugars like L-Allose for research and applications.
Emerging Applications
Recent research has explored novel applications of L-Allose in synthetic chemistry. One study focused on creating new carbohydrates by attaching triazole rings to L-allose at both primary carbon atoms . This approach demonstrates the utility of L-Allose as a scaffold for developing new compounds with potential biological activities.
The growing interest in rare sugars as alternatives to traditional sweeteners continues to drive research into their properties and applications. The recognized health benefits of rare sugars like D-allose, combined with their lower caloric content compared to sucrose, position them as promising candidates for specialized nutritional applications .
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